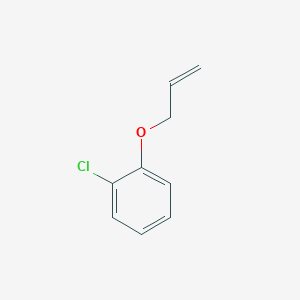

Allyl 2-Chlorophenyl Ether

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to Allyl 2-Chlorophenyl Ether often involves catalyzed reactions, with transition metal complexes playing a crucial role. Literature reports isomerization of allyl-containing compounds to their corresponding N-(1-propenyl) counterparts, mediated by transition metal complexes like Rh, Ru, Fe, Ir, and others. These processes can lead to highly selective syntheses of enamines, enamides, azadienes, and other compounds, showcasing the synthetic versatility of allyl-containing systems (Krompiec, S., et al., 2008).

Molecular Structure Analysis

The analysis of the molecular structure of Allyl 2-Chlorophenyl Ether and related compounds can be significantly informed by the study of their electronic and spatial configurations. Such analyses are crucial for understanding reactivity, particularly how these molecules interact with catalysts and participate in chemical reactions. For instance, the coordination of the nitrogen atom in N-allyl compounds with a metal atom can determine the stereochemistry of double bond migration, a key step in many synthetic procedures (Krompiec, S., et al., 2008).

Chemical Reactions and Properties

The reactivity of Allyl 2-Chlorophenyl Ether in various chemical reactions, including those catalyzed by metal complexes, is of significant interest. The literature describes tandem reactions such as isomerization-ring-closing metathesis (RCM) and RCM-isomerization, showcasing the compound's versatility in synthetic applications. These reactions are pivotal in constructing complex molecular architectures, demonstrating the compound's utility in organic synthesis (Krompiec, S., et al., 2008).

Scientific Research Applications

Organic Synthesis and Laboratory Education

Allyl 2-Chlorophenyl Ether plays a significant role in organic synthesis. Its preparation using the Williamson ether synthesis, followed by the Claisen rearrangement, is a fundamental process in ether chemistry. This process not only introduces important reactions of ethers but also aids in teaching undergraduates the extraction of coupling constants and complex splitting patterns for structure determination (Sanford, Lis, & McPherson, 2009).

Industrial Applications and Green Chemistry

In industrial applications, particularly in the agrochemical industry, Allyl 2-Chlorophenyl Ether serves as a critical starting material. Its isomerization, facilitated by zeolite catalysts like H-ZSM-5 and Na-ZSM-5, showcases the potential for green, sustainable transformations in industrial processes (Pebriana, Mujahidin, & Syah, 2017).

Photostability Studies

The photochemical behavior of allyl ethers, such as Allyl 2-Chlorophenyl Ether, has been studied to understand their stability under light exposure. This research is crucial in determining the suitability of these compounds in various applications where light exposure is a factor (2019).

Applications in Organic Electronics

In the field of organic electronics, Allyl 2-Chlorophenyl Ether has been explored as a potential dielectric material. Novel self-assembled monolayers of this compound show promise in applications like organic thin-film transistors, demonstrating its versatility in the realm of material science (Sathyapalan et al., 2008).

Advances in Catalysis and Chemical Engineering

Catalytic reactions involving Allyl 2-Chlorophenyl Ether are gaining attention for their efficiency and environmental friendliness. For instance, the Claisen rearrangement over various zeolites has been studied for optimizing chemical processes, highlighting the compound's role in advancing catalytic methodologies (Wagholikar et al., 2006). Furthermore, research into connected nucleophilic substitution-Claisen rearrangement in flow chemistry underscores its importance in process-design intensification and the development of more efficient chemical production methods (Shahbazali et al., 2015).

Polymer Science and Material Engineering

Allyl 2-Chlorophenyl Ether is also pivotal in polymer science. It has been incorporated into polymer electrolytes for solid-state lithium batteries, where its crosslinkable side groups improve the mechanical stability and ionic conductivity of the electrolytes. This application demonstrates the compound's potential in advancing battery technology and material engineering (Mindemark et al., 2016).

Mechanism of Action

- Chlorphenesin primarily acts in the central nervous system (CNS) rather than directly on skeletal muscle .

- The Claisen rearrangement occurs through a concerted mechanism:

Target of Action

Biochemical Pathways

Result of Action

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, Allyl 2-Chlorophenyl Ether is a combustible liquid. It is advised to keep the substance away from heat, sparks, open flames, and hot surfaces. Protective clothing, gloves, and eye/face protection should be worn when handling the substance .

properties

IUPAC Name |

1-chloro-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQZRGSSVFDPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303492 | |

| Record name | allyl o-chlorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-Chlorophenyl Ether | |

CAS RN |

20788-42-5 | |

| Record name | 20788-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allyl o-chlorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL 2-CHLOROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

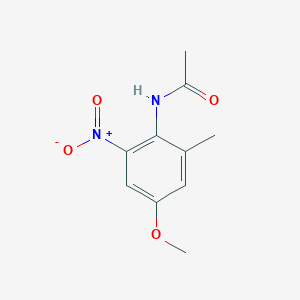

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)